molecular formula C26H17BrO5 B11138309 (2Z)-6-[2-(4-bromophenyl)-2-oxoethoxy]-2-(2H-chromen-3-ylmethylidene)-1-benzofuran-3(2H)-one

(2Z)-6-[2-(4-bromophenyl)-2-oxoethoxy]-2-(2H-chromen-3-ylmethylidene)-1-benzofuran-3(2H)-one

Cat. No.: B11138309
M. Wt: 489.3 g/mol
InChI Key: LEXJYVDOJMVVPF-ROTLSHHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzofuran-3(2H)-one class, characterized by a fused benzofuran core with a ketone group at position 2. Key structural features include:

  • Substituents: A 4-bromophenyl group linked via a 2-oxoethoxy chain at position 6 and a 2H-chromen-3-ylmethylidene moiety at position 2 .
  • Molecular formula: C₂₆H₁₇BrO₅.
  • Molecular weight: 425.2 g/mol .
  • Stereochemistry: The Z-configuration at the methylidene double bond (C2 position) is critical for spatial orientation and intermolecular interactions.

Properties

Molecular Formula

C26H17BrO5

Molecular Weight

489.3 g/mol

IUPAC Name

(2Z)-6-[2-(4-bromophenyl)-2-oxoethoxy]-2-(2H-chromen-3-ylmethylidene)-1-benzofuran-3-one

InChI

InChI=1S/C26H17BrO5/c27-19-7-5-17(6-8-19)22(28)15-30-20-9-10-21-24(13-20)32-25(26(21)29)12-16-11-18-3-1-2-4-23(18)31-14-16/h1-13H,14-15H2/b25-12-

InChI Key

LEXJYVDOJMVVPF-ROTLSHHCSA-N

Isomeric SMILES

C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC(=O)C5=CC=C(C=C5)Br

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-[2-(4-bromophenyl)-2-oxoethoxy]-2-(2H-chromen-3-ylmethylidene)-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chromenylmethylidene Group: This step may involve the use of chromene derivatives and suitable reagents to form the desired linkage.

    Attachment of the Bromophenyl Group: This can be done through substitution reactions using bromophenyl derivatives.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-[2-(4-bromophenyl)-2-oxoethoxy]-2-(2H-chromen-3-ylmethylidene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

    Catalysis: Employed in catalytic reactions to study reaction mechanisms.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

    Cell Signaling: Studied for its effects on cellular signaling pathways.

Medicine

    Drug Development: Explored as a lead compound for developing new therapeutic agents.

    Anticancer Research: Evaluated for its potential anticancer properties.

Industry

    Material Science: Used in the development of new materials with unique properties.

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (2Z)-6-[2-(4-bromophenyl)-2-oxoethoxy]-2-(2H-chromen-3-ylmethylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Analogous Compounds

The following analogs differ in substituents, heterocyclic groups, or halide positions (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 6) Substituents (Position 2) Molecular Weight (g/mol) XLogP3 TPSA (Ų)
Target Compound 2-(4-bromophenyl)-2-oxoethoxy 2H-chromen-3-ylmethylidene 425.2 4.8 65.7
(2Z)-6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one () 2-(4-chlorophenyl)-2-oxoethoxy 5-methylfuran-2-ylmethylidene 394.8 5.1 65.7
(2Z)-2-[(2-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one () Hydroxy 2-bromophenylmethylidene 319.1 3.1 46.5
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one () Hydroxy 2,4-dichlorophenylmethylidene 309.1 3.8 46.5
(2Z)-6-[2-(4-bromophenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one () 2-(4-bromophenyl)-2-oxoethoxy Furan-2-ylmethylidene 425.2 4.8 65.7

Key Observations

Substituent Effects
  • Halogen Type and Position: The target compound’s para-bromo substituent () enhances lipophilicity (XLogP3 = 4.8) compared to the ortho-bromo analog (, XLogP3 = 3.1). Replacing bromine with chlorine () reduces molecular weight (394.8 vs. 425.2 g/mol) but increases XLogP3 (5.1), suggesting higher lipophilicity despite lower atomic mass .
  • Heterocyclic Groups :

    • The 2H-chromen-3-ylmethylidene group in the target compound introduces extended π-conjugation compared to simpler furan derivatives (). Chromene’s fused benzene-pyran system may enhance photostability and electronic interactions .
  • Functional Groups :

    • Hydroxy-substituted analogs () exhibit lower topological polar surface area (TPSA = 46.5 Ų) than alkoxy-substituted compounds (TPSA = 65.7 Ų), suggesting reduced solubility in polar solvents .
Electronic and Steric Considerations
  • The 2-oxoethoxy linker in the target compound introduces rotational flexibility, which may improve conformational adaptability in biological systems compared to rigid hydroxy groups .

Computational Insights

  • Hydrogen Bond Acceptors : All alkoxy-substituted compounds (e.g., target, ) have 5 acceptors, favoring interactions with polar residues in enzymes or receptors .
  • Complexity Scores : The target compound’s complexity (595) exceeds that of dichlorophenyl (, .1 g/mol) and furan derivatives (, .2 g/mol), reflecting its intricate substitution pattern .

Biological Activity

The compound (2Z)-6-[2-(4-bromophenyl)-2-oxoethoxy]-2-(2H-chromen-3-ylmethylidene)-1-benzofuran-3(2H)-one has garnered attention in recent years due to its diverse biological activities. This article aims to synthesize current research findings, including mechanisms of action, biological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of benzofuran derivatives, which are known for their significant pharmacological properties. Its structural features include:

  • Benzofuran nucleus : A core component that contributes to its biological activity.
  • Bromophenyl substitution : The presence of bromine enhances lipophilicity, potentially increasing bioactivity.
  • Oxoethoxy group : This functional group is implicated in various interactions with biological targets.
PropertyValue
Molecular Formula C20H16BrO4
Molecular Weight 400.25 g/mol
CAS Number Not available

Research indicates that the biological activity of this compound is mediated through several mechanisms:

  • Antimicrobial Activity : Studies have demonstrated that benzofuran derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria and fungi, with minimum inhibitory concentrations (MIC) ranging from 0.78 μg/mL to 6.25 μg/mL .
  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. In vitro tests have shown that related benzofuran compounds can significantly reduce cell viability in various cancer cell lines, including leukemia and non-small cell lung cancer . For example, one derivative demonstrated an inhibition rate of 80.92% against NCI-H460 cells at a concentration of 10 μM .
  • Anti-inflammatory Effects : Some studies indicate that benzofuran derivatives possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of benzofuran derivatives, including those structurally related to this compound. The results indicated that certain substitutions at the C-6 position were crucial for enhancing antibacterial activity against Staphylococcus aureus and Escherichia coli .

Case Study 2: Antitumor Potential

In another investigation, a derivative was tested against multiple cancer cell lines. The findings revealed that it could inhibit cell growth significantly, with varying degrees of efficacy across different types of cancer cells. Notably, it exhibited a promising therapeutic index when compared to conventional chemotherapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.